
Imidazolium
Overview
Description
Imidazolium cation is an this compound ion that is the cation resulting from protonation at the 3-position of 1H-imidazole. It is a conjugate acid of a 1H-imidazole.
Scientific Research Applications
Catalytic Applications
Chiral Ionic Liquids as Organocatalysts
Imidazolium-based chiral ionic liquids have been extensively studied for their effectiveness as organocatalysts in asymmetric organic transformations. These ionic liquids facilitate reactions by providing a unique environment that enhances reaction rates and selectivity. For instance, research has demonstrated that this compound ionic liquids can significantly improve yields in various catalytic processes compared to traditional solvents .
Metal Complexes
this compound compounds are also pivotal in the formation of N-heterocyclic carbene (NHC) complexes with transition metals. These complexes are utilized in catalyzing a range of reactions, including cross-coupling and C-H activation reactions. The tunability of this compound salts allows for the design of catalysts with specific properties tailored to particular reactions .
Biological Applications
Toxicity Studies
Recent studies have investigated the biological impact of this compound-based ionic liquids on living cells. Research using atomic force microscopy has shown that these ionic liquids can alter cell morphology and rigidity, indicating potential cytotoxic effects at certain concentrations. Understanding these interactions is crucial for assessing the environmental sustainability of this compound compounds used in industrial applications .
Biosensing
this compound salts have been developed as fluorescent biosensors for detecting G-quadruplex DNA structures. These sensors exploit the unique binding properties of this compound ions to enhance fluorescence signals, making them valuable tools for biological research and diagnostics .
Material Science
Polymers and Coatings
this compound-containing polymers are being explored for their ability to extract metal ions from aqueous solutions and dissolve carbohydrates. These polymers can form polyelectrolyte brushes on surfaces, which have applications in creating functional coatings with enhanced properties such as increased biocompatibility or improved adhesion .
Ionic Liquid Crystals
Bisthis compound salts are being studied for their potential use as ionic liquid crystals, which can exhibit unique thermal and optical properties. This application is particularly relevant in the development of advanced materials for electronic devices .
Medicinal Chemistry
Drug Delivery Systems
this compound compounds are being investigated for their role in drug delivery systems due to their ability to form stable complexes with various therapeutic agents. Their amphiphilic nature allows them to encapsulate drugs effectively, enhancing bioavailability and targeting capabilities .
Antimicrobial Properties
Research has indicated that certain this compound salts possess antimicrobial properties, making them potential candidates for developing new antimicrobial agents. Studies have shown that these compounds can inhibit the growth of various pathogens, highlighting their utility in medical applications .
Summary Table of Applications
Chemical Reactions Analysis
Imidazolium-based Ionic Liquids in Catalysis
This compound-based ionic liquids (ILs) are used in catalytic processes as solvents, supports, or modifiers due to their tunable physical and chemical properties, such as thermal and chemical stability, basicity, and hydrophilicity . The ionic liquid can act as a barrier around the catalyst, modifying its geometric and electronic properties, controlling substrate access, and product release . The properties of the this compound cation, such as hydrophobicity, miscibility, and basicity, can be adjusted by changing the alkyl side chain and anions . Polymeric ionic liquids (PILs) and supported ionic liquid phases (SILP) offer greener catalytic tools for continuous flow conditions and facilitate product separation using methods like decanting, extraction, or external stimuli .
Reactions in the Atmosphere
Imidazoles are found in the atmosphere in both gas and aerosol phases and are involved in the formation of brown carbon aerosols .
Formation: Imidazole can be formed through a series of reactions involving amino alcohols, glyoxal, and ammonium sulfate in tropospheric aqueous aerosols . The formation of imidazole is slow in the aqueous phase . Imidazole derivatives, such as bi-imidazole and oxazole species, can also be formed through reactions involving imidazole-2-carboxaldehyde, glyoxal, and other intermediates .
Oxidation: Imidazole undergoes oxidation reactions with hydroxyl radicals (- OH), nitrate radicals, and ozone (O3) in the atmosphere . The reaction of imidazole with hydroxyl radicals is initiated by OH-addition to position C5, forming the 5-hydroxyimidazolyl radical adduct . This adduct reacts with oxygen (O2) and nitric oxide (NO), leading to various products, including 4H-imidazol-4-ol and N,N′-diformylformamidine . Ozone can attack a double bond of imidazole or abstract hydrogen atoms, leading to ring cleavage and the formation of products such as formamide and formic acid .
Use as Dispersants
This compound-based ionic liquids with long alkyl chains act as surface-active molecules and can be used as dispersants for asphaltene in crude oil . The ionic liquids can be synthesized by reacting 2-ethylimidazole with 1-bromhexane, followed by refluxing with 4-acetophenone derivatives .
Reactions with Solvated Electrons
Alkylated this compound cations react with solvated electrons in ionic liquids . The alkylation of this compound has a small effect on the reaction rate with solvated electrons .
Decomposition
This compound-based ionic liquids can undergo decomposition, particularly at the C2 position of the cation, leading to loss of aromaticity and the formation of radicals, dimers, or cage-like structures .
Acidity
The hydrogen at the C2 position on this compound rings is acidic and can undergo a H/D exchange reaction in D2O .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing imidazolium salts, and how do reaction conditions influence yield?
this compound salts are typically synthesized via alkylation or metathesis reactions. For example, chloride-based this compound salts can be prepared by refluxing (3-chloropropyl)trimethoxysilane with 1-methylimidazole under inert conditions, yielding ~78% after purification . Key parameters include temperature (e.g., 78°C for optimal alkylation), solvent choice, and stoichiometric ratios. Characterization via H-NMR (e.g., δ 7.4–9.0 ppm for this compound protons) and elemental analysis is critical to confirm purity .
Q. How can researchers characterize hydrogen-bonding interactions in this compound-based ionic liquids?
X-ray crystallography and NMR spectroscopy are primary tools. Crystallographic surveys classify syn/anti hydrogen-bond orientations between this compound cations and carboxylate anions, with bond lengths (O–N: 2.6–3.0 Å) correlating to proton affinity and pKa differences. H-NMR chemical shifts (e.g., downfield shifts for C2-H protons) indicate hydrogen-bond strength .
Q. What are the common applications of this compound ionic liquids in catalysis?
this compound salts serve as solvents/catalysts in transition metal catalysis (e.g., Heck coupling) due to their low volatility and tunable polarity. Biphasic systems enable easy catalyst recovery, while functionalized variants (e.g., sulfopropyl groups) enhance stability in electrochemical CO reduction to ethanol .
Advanced Research Questions
Q. How can conflicting data on this compound catalytic activity be resolved in CO2_22 electroreduction studies?
Contradictions often arise from variations in electrode composition, electrolyte pH, or this compound substituents. Systematic studies should control for:
- Electrode material : Pt vs. Cu impacts product selectivity (e.g., ethanol vs. methane).
- Substituent effects : Electron-withdrawing groups (e.g., –CF) increase cation acidity, altering intermediate adsorption.
- Operando techniques : Use in-situ FTIR or Raman spectroscopy to track intermediate species .
Q. What strategies optimize this compound ligand design for enantioselective catalysis?
Steric and electronic tuning of N-substituents is critical. For example:
- Bulky groups (e.g., xylylene linkers) enforce rigid coordination geometries, improving enantioselectivity.
- Chiral anions (e.g., [B(CF)]) influence ion-pairing dynamics, affecting transition-state stabilization. Computational modeling (DFT) can predict ligand-metal binding energies and guide synthesis .
Q. How do this compound hydrogen-bonding networks impact enzyme-mimetic catalysis?
this compound-benzoate couples mimic histidine-carboxylate motifs in serine hydrolases. Syn-oriented hydrogen bonds (O–N < 2.8 Å) enhance proton transfer efficiency, while anti-orientations reduce catalytic turnover. Adjusting substituents (e.g., methyl vs. vinyl) modulates pKa and lone-pair directionality .
Q. What experimental approaches address purification challenges in bis(this compound) salt synthesis?
Traditional recrystallization may fail for salts with low solubility. Alternatives include:
- Flash chromatography : Use silica gel with polar solvents (e.g., MeOH/CHCl) to separate by polarity.
- Ion-exchange resins : Replace counterions (e.g., Cl → PF) to improve crystallinity.
- High-vacuum drying : Remove residual solvents for hygroscopic salts .
Q. Methodological Best Practices
- Data Validation : Cross-reference NMR (e.g., H, C) with mass spectrometry to confirm molecular integrity .
- Electrochemical Testing : Report Faradaic efficiency, current density, and stability metrics (e.g., ≥20 cycles) for catalytic studies .
- Ethical Compliance : Adhere to safety protocols for handling hygroscopic or reactive this compound derivatives (e.g., inert-atmosphere gloveboxes) .
Properties
Molecular Formula |
C3H5N2+ |
---|---|
Molecular Weight |
69.09 g/mol |
IUPAC Name |
1H-imidazol-3-ium |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/p+1 |
InChI Key |
RAXXELZNTBOGNW-UHFFFAOYSA-O |
SMILES |
C1=C[NH+]=CN1 |
Canonical SMILES |
C1=C[NH+]=CN1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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